molecular formula C7H12N2O B12952983 4-Methoxy-1,3,5-trimethyl-1H-pyrazole

4-Methoxy-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B12952983
M. Wt: 140.18 g/mol
InChI Key: NLPKIZYUYVAUBA-UHFFFAOYSA-N
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Description

4-Methoxy-1,3,5-trimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-1,3,5-trimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate pyrazoline, which is subsequently oxidized to yield the desired pyrazole compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction and improve yields. Catalysts such as phosphotungstic acid supported on silica (H3[PW12O40]/SiO2) have been employed to facilitate the reaction under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,3,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Bromine or other oxidizing agents in the presence of a suitable solvent.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Halogenating agents or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and functionalized pyrazole compounds .

Scientific Research Applications

4-Methoxy-1,3,5-trimethyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-1H-pyrazole: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde: Contains an aldehyde group, which imparts distinct reactivity and applications.

    1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Features a boronic acid ester group, used in cross-coupling reactions

Uniqueness

The presence of the methoxy group in 4-Methoxy-1,3,5-trimethyl-1H-pyrazole enhances its solubility and reactivity compared to its analogs. This unique structural feature makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-methoxy-1,3,5-trimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(10-4)6(2)9(3)8-5/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPKIZYUYVAUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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